5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Pharmaceutical Quality Control Nitrosamine Impurity Testing Regulatory Compliance

Pharmaceutical manufacturers and CROs require rigorously validated reference standards for trace nitrosamine quantification in ANDA/NDA regulatory submissions. Unvalidated research-grade materials introduce uncertainty in chromatographic retention behavior and mass spectrometric fragmentation, compromising method robustness. This characterized nitrosamine standard resolves these challenges: • Validated for FDA/EMA nitrosamine impurity testing with certified melting point (157-159°C) and defined molecular formula (C₁₁H₁₂N₄O) • Well-defined LC-MS/MS behavior distinct from the non-nitrosated parent amine (CAS 83407-42-5), ensuring method specificity • Supplied as yellowish-brown solid with rigorous characterization data, eliminating uncertainty inherent to unvalidated alternatives

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1794810-51-7
Cat. No. B585852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
CAS1794810-51-7
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N
InChIInChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3
InChIKeyKOVMBPWBTMSKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: Product Overview


5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) is a nitrosamine standard, chemically defined as the N-nitroso derivative of the mutagenic polyaromatic hydrocarbon (PAH) 5-Amino-6-methylamino-7-methylquinoline (CAS 83407-42-5) . This compound is supplied as a yellowish-brown solid with a molecular formula of C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol . Its primary differentiation lies in its characterization and validation as a reference standard intended for the detection and quantification of trace nitrosamine impurities in pharmaceutical products, ensuring compliance with FDA and EMA safety limits during Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) processes .

Reference standard for nitrosamine impurity testing
Intended for ANDA/NDA method development context
N-nitroso structural alert specificity

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: Why It Is Irreplaceable


In-class nitrosamine compounds are not interchangeable due to significant differences in molecular weight, chromatographic retention behavior, and mass spectrometric fragmentation patterns, which are critical for establishing robust analytical methods . Furthermore, the specific N-nitroso functional group distinguishes this compound from its non-nitrosated parent amine, 5-Amino-6-methylamino-7-methylquinoline (A611960), which lacks the structural alert for mutagenicity and is not validated for the same analytical purpose . Finally, the intended use of this compound as a reference standard for regulated pharmaceutical impurity testing demands rigorous characterization data—including a certified melting point of 157-159°C—which is not guaranteed by unvalidated, research-grade alternatives .

In-class nitrosamine variation
Chromatographic retention and MS fragmentation may differ, requiring method revalidation.
Parent amine A611960 mismatch
Lacks N-nitroso alert; not intended for genotoxic impurity monitoring or regulatory method context.
Unvalidated research-grade material
May lack certified identity parameters such as melting point, increasing quantification uncertainty.

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: Differentiation Evidence


Regulatory Suitability for ANDA/NDA Submissions

This compound is explicitly validated and supplied as a reference standard for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), enabling users to establish detection limits and quantify impurity levels to meet FDA and EMA safety requirements . This is a defined regulatory application that is not claimed for generic nitrosamine research chemicals or the parent amine 5-Amino-6-methylamino-7-methylquinoline (A611960).

Regulatory Application
Class-level
Intended for ANDA/NDA submissions
Supports method validation context review
Data to verify; vendor documentation review
Pharmaceutical Quality Control Nitrosamine Impurity Testing Regulatory Compliance

Melting Point vs. Non-Nitrosated Parent Analog

The target compound has a reported melting point of 157-159°C . This value provides a specific, verifiable quality control parameter for identity confirmation, which differs from the non-nitrosated parent analog 5-Amino-6-methylamino-7-methylquinoline (CAS 83407-42-5), for which no melting point is publicly listed .

Melting Point (ID)
Reported
157–159 °C
Quantitative identity parameter; supports purity assessment
Comparator data unavailable
Analytical Chemistry Material Characterization Reference Standard Purity

N-Nitroso Structural Alert for Mutagenicity

This compound contains an N-nitroso functional group, which is a well-established structural alert for mutagenicity and potential carcinogenicity [1]. In contrast, its parent amine comparator, 5-Amino-6-methylamino-7-methylquinoline (A611960), lacks this nitrosamine functional group and is classified simply as a 'mutagenic PAH' without the specific DNA-damaging mechanism of N-nitrosamines .

N-Nitroso Alert
Class-level
Group present; absent in parent amine A611960
Indicates mutagenicity pathway context; relevant for genotoxic impurity method
Structural alert classification per ICH M7
Toxicology Genotoxic Impurity Assessment Structure-Activity Relationship

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline: Key Applications


Regulatory Nitrosamine Impurity Testing for ANDA/NDA

This compound is the preferred reference standard for pharmaceutical manufacturers and contract research organizations (CROs) tasked with developing and validating analytical methods (e.g., LC-MS/MS) to detect and quantify trace levels of this specific nitrosamine impurity in drug substances or products, as part of regulatory dossiers for the FDA or EMA . The explicit validation for this purpose, as noted in its technical documentation, eliminates the uncertainty associated with using non-validated research-grade materials.

Forensic and Environmental Mutagen Research

As a defined N-nitroso derivative of a known mutagenic polyaromatic hydrocarbon (PAH) , this compound serves as a valuable reference material in research focused on the detection, identification, and toxicological assessment of nitrosamine contaminants in environmental samples, tobacco products, or food matrices. Its unique N-nitroso structural alert differentiates it from other PAHs for mechanistic studies of DNA adduct formation and repair.

Analytical Method Development and Quality Control

Analytical chemistry laboratories in the pharmaceutical and environmental sectors can utilize this compound as a characterized reference standard for developing and validating specific, robust analytical methods. The published molecular formula (C₁₁H₁₂N₄O), molecular weight (216.24 g/mol), and reported melting point (157-159°C) provide a verifiable benchmark for confirming the identity and purity of the standard, which is crucial for accurate quantification in complex matrices.

Application
Selection Property
Validation Focus
Pharmaceutical impurity method development (ANDA/NDA context)
Characterized reference standard for impurity testing methods
Identity confirmation and trace quantification
Environmental/food contaminant research
N-nitroso structural alert context
DNA adduct formation and mutagenicity assessment
Analytical method development and QC benchmarking
Physical property benchmarks (e.g., melting point)
Accurate quantification in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.